PPAR(alpha)-MO-1

PPARα selectivity Nuclear receptor Lipid metabolism

PPAR(alpha)-MO-1 (CAS 810677-36-2) is a synthetic, small-molecule modulator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating lipid metabolism and energy homeostasis. The compound was originally disclosed in patent WO/2004/110982A1 as part of a series of substituted phenylpropionic acids.

Molecular Formula C27H37NO5
Molecular Weight 455.6 g/mol
CAS No. 810677-36-2
Cat. No. B1663278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPAR(alpha)-MO-1
CAS810677-36-2
Molecular FormulaC27H37NO5
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC
InChIInChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31)
InChIKeyVFYAWARECOZRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPAR(alpha)-MO-1 (CAS 810677-36-2): A Patent-Derived PPARα Modulator for Metabolic Research Procurement


PPAR(alpha)-MO-1 (CAS 810677-36-2) is a synthetic, small-molecule modulator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating lipid metabolism and energy homeostasis. The compound was originally disclosed in patent WO/2004/110982A1 as part of a series of substituted phenylpropionic acids [1]. Its molecular formula is C27H37NO5, with a molecular weight of 455.59 g/mol. Vendor datasheets consistently describe it as a potent PPARα modulator with high binding affinity , though publicly available quantitative potency data (e.g., IC50, EC50) are not detailed in accessible materials.

1 Selective PPARα modulator (class-level evidence)
2 Reported DMSO solubility ≥10 mM (supplier data)
3 Designed for cell-based nuclear receptor assays

Why Generic PPARα Agonists Cannot Substitute for PPAR(alpha)-MO-1 in Targeted Research Applications


The PPARα ligand-binding domain exhibits selectivity cliffs where small structural modifications can dramatically alter subtype selectivity, activation profile (full vs. partial agonism), and co-regulator recruitment [1]. PPAR(alpha)-MO-1 belongs to a specific phenylpropionic acid chemotype distinct from the fibrate class (e.g., fenofibrate) or the ureidofibrate series (e.g., GW7647). Its 2-ethoxy substitution and hexyl(2-phenylethyl)amino-2-oxoethoxy side chain create a pharmacophore that may confer differential allosteric modulation or binding kinetics compared to conventional PPARα ligands [2]. Without direct comparative data, substitution with WY-14643, fenofibrate, or other PPARα tools risks non-overlapping transcriptional outputs, confounding experimental interpretation in metabolic disease models.

Chemotype mismatch Phenylpropionic acid scaffold may not recapitulate fibrate-induced transcriptional responses
Allosteric uncertainty Distinct binding mode could alter co-regulator recruitment relative to standard PPARα tools
Data gap Direct comparative pharmacological data not publicly available; substitution risks confounding results

PPAR(alpha)-MO-1: Quantitative Differentiation Evidence for Scientific Procurement


PPARα Subtype Selectivity Profile vs. Non-Selective PPAR Ligands

PPAR(alpha)-MO-1 is described as a selective PPARα modulator in patent WO/2004/110982A1 [1]. While specific IC50 values against PPARγ and PPARδ are not publicly available, the compound's structural class (Formula I in the patent) is characterized by a preference for PPARα over other subtypes. In contrast, WY-14643 exhibits EC50 values of approximately 5 µM for PPARα and also activates PPARγ at higher concentrations (EC50 ~35 µM) [2], while the endogenous ligand 15d-PGJ2 is a dual PPARγ/PPARδ agonist [3]. The selective modulation of PPARα by PPARα-MO-1 may reduce off-target transcriptional effects associated with pan-PPAR activators.

PPARα subtype selectivity
Class-level
Described as selective PPARα modulator; quantitative IC50 not publicly available. WY-14643: PPARα EC50 ~5 µM, PPARγ EC50 ~35 µM.
Supports PPARα-specific mechanistic attribution
Class-level inference; verify selectivity in target assay
PPARα selectivity Nuclear receptor Lipid metabolism

Physicochemical Properties Supporting In Vitro Assay Compatibility

PPAR(alpha)-MO-1 exhibits solubility in DMSO at ≥10 mM, as indicated by vendor stock solution preparation guidelines [1]. The compound is reported to have 'good solubility in aqueous solutions' and 'stability under physiological conditions' , suggesting compatibility with cell-based assays. In comparison, WY-14643 has poor aqueous solubility (<0.1 mg/mL) and requires organic co-solvents that may limit assay concentration ranges [2]. Fenofibrate, a prodrug, requires metabolic activation to fenofibric acid for PPARα activity, introducing pharmacokinetic complexity not present with direct modulators like PPARα-MO-1 [3].

Solubility & stability
Data to verify
DMSO solubility ≥10 mM; reported good aqueous solubility and stability under physiological conditions. WY-14643 has poor aqueous solubility.
Supports cell-based assay compatibility; reduces vehicle artifacts
Supplier-reported data; independent verification recommended
Solubility Stability Assay development

Chemical Structure Differentiation from Fibrate-Class PPARα Agonists

PPAR(alpha)-MO-1 features a 2-ethoxy-3-(4-substituted)phenylpropanoic acid core, distinct from the fibrate class (e.g., fenofibrate's 2-methyl-2-(4-(4-chlorobenzoyl)phenoxy)propanoic acid ester). This core structure is shared with clinical candidate AZD-6610 [1]. The phenylpropionic acid scaffold may engage the PPARα ligand-binding domain via a distinct binding mode, potentially conferring different co-activator recruitment profiles compared to fibrates, which act via hydrogen bonding to the AF-2 helix [2]. The unique hexyl(2-phenylethyl)amino-2-oxoethoxy side chain in PPARα-MO-1 provides extended hydrophobic contacts not present in GW7647's ureidofibrate structure, suggesting potential for differential gene expression signatures.

Chemotype differentiation
Class-level
2-ethoxy-3-(4-substituted)phenylpropanoic acid core vs. fenofibrate (fibrate ester) and GW7647 (ureidofibrate). Distinct scaffold suggests divergent binding interactions.
Enables exploration of non-fibrate PPARα pharmacology
Binding mode inferred from structural class; crystallography data not available
Chemotype Pharmacophore Structure-activity relationship

Purity and Handling Specifications from Commercial Suppliers

Commercially available PPAR(alpha)-MO-1 is supplied with a purity of ≥98% (HPLC), and some vendors report specific batches at 98.39% or 99+% . The compound is shipped at ambient temperature and stored at -20°C (powder) with a shelf life of ≥12 months under recommended conditions. These quality metrics meet or exceed typical research-grade PPAR modulators, where WY-14643 is often supplied at ≥95% purity . High purity reduces the risk of confounding biological effects from contaminants in sensitive transcriptional assays.

Purity & handling
Data to verify
Purity ≥98% HPLC (some lots 98.39–99+%); storage -20°C, shelf life ≥12 months. WY-14643 typically ≥95%.
Reported purity may support batch consistency review
Supplier-sourced data; confirm with independent COA
Quality control Procurement Compound handling

Recommended Application Scenarios for PPAR(alpha)-MO-1 in Metabolic Disease and Nuclear Receptor Research


PPARα-Driven Transcriptional Profiling in Hepatocyte Models

Use PPAR(alpha)-MO-1 as a chemical probe to dissect PPARα-specific transcriptional programs in primary hepatocytes or HepG2 cells. Its selective PPARα modulation profile [1] makes it suitable for RNA-seq or ChIP-seq studies aimed at identifying novel PPARα target genes without cross-activation of PPARγ/δ, avoiding confounding signals observed with dual agonists like WY-14643 [2]. Combine with PPARα knockout controls to validate target engagement.

In Vitro Pharmacology Comparison with Fibrate Standards

Employ PPAR(alpha)-MO-1 alongside fenofibrate and GW7647 in concentration-response assays (e.g., PPARα transactivation reporter assays) to benchmark potency, efficacy, and selectivity. The distinct chemotype of PPARα-MO-1 enables SAR exploration of alternative PPARα binding modes, potentially revealing biased signaling properties not observable with classical fibrate agonists.

High-Throughput Screening for PPARα Modulator Discovery

Leverage the reported favorable solubility (≥10 mM DMSO stock) and stability [3] to incorporate PPAR(alpha)-MO-1 as a reference compound in automated screening platforms. Its direct activity (no prodrug activation required) simplifies assay design compared to fenofibrate, reducing variability and enabling robust Z-factor determination in 384-well or 1536-well formats.

Investigating PPARα-Mediated Lipid Metabolism in Disease Models

Apply PPAR(alpha)-MO-1 in cellular models of non-alcoholic fatty liver disease (NAFLD) or dyslipidemia to study PPARα-dependent regulation of fatty acid oxidation genes (e.g., CPT1A, ACOX1). The compound's origin from a patent series focused on metabolic disorders [1] positions it as a tool compound for translational research, provided that in vitro potency and selectivity are first validated in the user's assay system.

Application
Selection Property
Validation Focus
Hepatocyte PPARα transcriptional profiling
PPARα subtype selectivity context
Target gene engagement validation via PPARα-KO controls
Fibrate benchmark comparison
Chemotype differentiation
Concentration-response and biased signaling assessment
HTS reference compound
Solubility and direct activity
Assay Z-factor and vehicle interference control
NAFLD/dyslipidemia cell models
Pathway-specific modulation
Fatty acid oxidation gene expression validation
Quote Request

Request a Quote for PPAR(alpha)-MO-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.